molecular formula C10H12Cl2N2 B2780495 Naphthalene-1,6-diamine dihydrochloride CAS No. 2256060-47-4

Naphthalene-1,6-diamine dihydrochloride

Cat. No.: B2780495
CAS No.: 2256060-47-4
M. Wt: 231.12
InChI Key: FWAVFJYGLHSYKC-UHFFFAOYSA-N
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Description

Naphthalene-1,6-diamine dihydrochloride is an organic compound with the molecular formula C10H10N2·2HCl. It is a white crystalline powder that is soluble in water and has a molecular weight of 231.12 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Naphthalene-1,6-diamine dihydrochloride (NDDH) is a chemical compound that has been widely used in scientific research . This suggests that its primary targets could be nitrate and nitrite ions.

Mode of Action

The mode of action of NDDH involves a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid. The excess nitrous acid (HNO2) is neutralised by treating with ammonium sulphamate reagent. Finally, the diazonium ion is allowed to couple with NDDH .

Biochemical Pathways

This reaction results in the formation of a strongly colored azo compound, which can be quantitatively related to the concentration of nitrite ions .

Result of Action

The result of NDDH’s action is the formation of a strongly colored azo compound through a diazonium coupling reaction in the presence of nitrite . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Action Environment

The action of NDDH is influenced by environmental factors such as the presence of nitrite ions and the pH of the solution. The diazonium coupling reaction that NDDH undergoes requires the presence of nitrite ions and occurs in an acidic environment . Therefore, the efficacy and stability of NDDH’s action can be influenced by these factors.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Naphthalene-1,6-diamine dihydrochloride are not well-studied. It is known to form charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known to undergo most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .

Biological Activity

Naphthalene-1,6-diamine dihydrochloride, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an antioxidant, as well as its implications in various therapeutic applications. This article explores its biological activity through a review of relevant studies and findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C10H12Cl2N2
  • Molecular Weight: 239.12 g/mol
  • Solubility: Soluble in water and alcohols

The biological activity of this compound is largely attributed to its ability to modulate oxidative stress through the activation of the Nrf2 signaling pathway. This pathway plays a critical role in cellular defense against oxidative damage by regulating the expression of antioxidant proteins.

Key Mechanisms:

  • Nrf2 Activation: Naphthalene derivatives have been shown to inhibit the KEAP1-Nrf2 interaction, leading to the stabilization and activation of Nrf2. This results in increased transcription of antioxidant response element (ARE)-controlled genes, such as HO-1 and NQO1 .
  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress-induced damage .

Antioxidant Properties

Studies indicate that this compound possesses potent antioxidant capabilities. It has been demonstrated to reduce reactive oxygen species (ROS) levels in various cell types, thereby mitigating oxidative stress and cellular damage .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of naphthalene derivatives on different cell lines, including human liver (HepG2) and mouse brain (BV-2 microglia) cells. Results showed that these compounds did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Mutagenicity and Carcinogenicity

Despite its beneficial properties, some aminonaphthalenes have been associated with mutagenic and carcinogenic effects. Research indicates that while naphthalene derivatives can activate protective pathways, they may also pose risks related to genetic mutations under certain conditions .

Case Studies and Research Findings

StudyFindings
Ho et al. (2021)Demonstrated that naphthalene-based compounds activate Nrf2 signaling, leading to increased expression of cytoprotective proteins in HepG2 cells .
Zhang et al. (2019)Reported that naphthalene derivatives significantly reduced ROS levels in BV-2 microglial cells, highlighting their potential as neuroprotective agents .
Wang et al. (2018)Investigated the mutagenic properties of aminonaphthalenes and noted that certain derivatives could lead to DNA damage under specific conditions .

Properties

IUPAC Name

naphthalene-1,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;;/h1-6H,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVFJYGLHSYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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